molecular formula C56H81N13O10S B173906 Thrombospondin-1 (1016-1023) (human, bovine, mouse) CAS No. 149234-04-8

Thrombospondin-1 (1016-1023) (human, bovine, mouse)

Cat. No.: B173906
CAS No.: 149234-04-8
M. Wt: 1128.4 g/mol
InChI Key: OBPWCMITEMLEAX-MGQPXDLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thrombospondin-1 (1016-1023) (human, bovine, mouse) is a peptide derived from the C-terminal end of the native sequence of Thrombospondin-1 (TSP-1). This peptide is known for its role as a CD47 agonist, which means it can bind to and activate the CD47 receptor. The peptide sequence is H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH, and it is highly conserved across human, bovine, and mouse species .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thrombospondin-1 (1016-1023) (human, bovine, mouse) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of Thrombospondin-1 (1016-1023) (human, bovine, mouse) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptide is then purified and characterized to ensure its purity and activity .

Chemical Reactions Analysis

Types of Reactions: Thrombospondin-1 (1016-1023) (human, bovine, mouse) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the methionine residue, which can be oxidized to methionine sulfoxide .

Common Reagents and Conditions:

    Coupling Reagents: HBTU, HATU, DIC

    Protecting Groups: Fmoc, Boc

    Cleavage Reagents: TFA (trifluoroacetic acid)

    Oxidation Reagents: Hydrogen peroxide, DMSO

    Reduction Reagents: DTT (dithiothreitol), TCEP (tris(2-carboxyethyl)phosphine)

Major Products: The major product of these reactions is the peptide itself, Thrombospondin-1 (1016-1023) (human, bovine, mouse). Oxidation of methionine can lead to methionine sulfoxide .

Scientific Research Applications

Mechanism of Action

Thrombospondin-1 (1016-1023) (human, bovine, mouse) exerts its effects by binding to the CD47 receptor on the surface of cells. This interaction can trigger a variety of cellular responses, including inhibition of cell adhesion and induction of apoptosis. The peptide’s ability to activate CD47 is crucial for its role in modulating the immune response and influencing tumor cell behavior .

Comparison with Similar Compounds

Thrombospondin-1 (1016-1023) (human, bovine, mouse) is unique due to its specific sequence and its role as a CD47 agonist. Similar compounds include other peptides derived from Thrombospondin-1, such as:

  • Thrombospondin-1 (1016-1023) (human, bovine, mouse)
  • Thrombospondin-1 (1016-1023) (human, bovine, mouse)
  • Thrombospondin-1 (1016-1023) (human, bovine, mouse)

These peptides share similar sequences and functions but may differ in their specific amino acid composition and biological activities .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H81N13O10S/c1-32(2)46(53(76)63-41(24-27-80-5)49(72)67-45(30-36-31-62-40-18-10-9-16-38(36)40)51(74)64-42(55(78)79)19-11-12-25-57)69-54(77)47(33(3)4)68-52(75)44(29-35-20-22-37(70)23-21-35)66-50(73)43(28-34-14-7-6-8-15-34)65-48(71)39(58)17-13-26-61-56(59)60/h6-10,14-16,18,20-23,31-33,39,41-47,62,70H,11-13,17,19,24-30,57-58H2,1-5H3,(H,63,76)(H,64,74)(H,65,71)(H,66,73)(H,67,72)(H,68,75)(H,69,77)(H,78,79)(H4,59,60,61)/t39-,41-,42-,43-,44-,45-,46-,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPWCMITEMLEAX-MGQPXDLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H81N13O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1128.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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